Chlorhydrate de pénicillamine

Vue d'ensemble

Description

Penicillamine is a chelating agent that binds to excess copper and removes it from the bloodstream . It is used to treat Wilson’s disease, cystinuria, and severe rheumatoid arthritis unresponsive to conventional therapy . It is also used as a form of immunosuppression to treat rheumatoid arthritis .

Synthesis Analysis

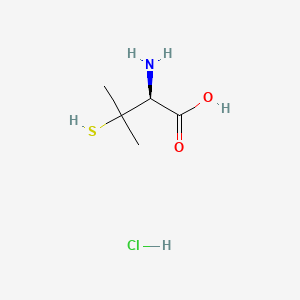

Penicillamine has been prepared from penicillin by hydrolyzing a salt of penicillin with hot dilute mineral acid . In a study, a series of D-penicillamine-derived β-thiolactones with varied side chain alkyl groups were synthesized and polymerized .Molecular Structure Analysis

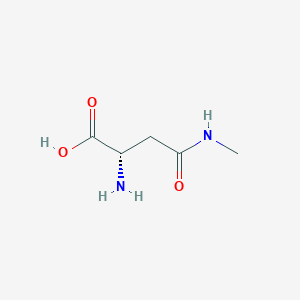

Penicillamine is an amino acid with a thiol side chain, a carboxyl group, and an α-amine group . It differs from the amino acid cysteine by the presence of two CH3 groups on the β-carbon .Chemical Reactions Analysis

Penicillamine provokes a diversity of dermatologic manifestations that include acute hypersensitivity reactions, dermopathies characterized by elastic fiber abnormalities, autoimmune disorders, and miscellaneous dermatoses that result from undefined mechanisms .Physical and Chemical Properties Analysis

Penicillamine has a molecular weight of 149.21 and its chemical formula is C5H11NO2S . It is highly soluble in water .Applications De Recherche Scientifique

Thérapie de chélation pour l'intoxication par les métaux lourds

Chlorhydrate de pénicillamine : est largement reconnu pour sa capacité à chélater les métaux lourds, ce qui en fait un agent essentiel dans le traitement de maladies telles que la maladie de Wilson . Il se lie à des métaux tels que le cuivre, le plomb et le mercure, facilitant leur excrétion de l'organisme et atténuant la toxicité.

Gestion de la polyarthrite rhumatoïde

Dans le domaine de la rhumatologie, le D-chlorhydrate de pénicillamine a été utilisé pour gérer la polyarthrite rhumatoïde . Il agit en réduisant l'inflammation et en affectant potentiellement l'activité du système immunitaire, soulageant ainsi les symptômes et ralentissant la progression de la maladie.

Traitement de la cystinurie

This compound : sert d'option thérapeutique essentielle pour la cystinurie, une maladie caractérisée par une excrétion excessive de cystine conduisant à la formation de calculs rénaux . Il réagit avec la cystine pour former un composé plus soluble, réduisant ainsi le risque de formation de calculs.

Troubles de la peau et sclérodermie systémique

Dermatologiquement, le This compound s'est avéré efficace dans le traitement de la sclérodermie systémique, une maladie auto-immune systémique chronique . Il peut modifier le cours de la maladie en influençant la réticulation du collagène et la fibrose.

Modulation enzymatique

En raison de ses propriétés chimiques, le This compound peut interagir avec certaines enzymes, influençant leur activité . Cette interaction est bénéfique dans divers troubles enzymatiques où la modulation de l'activité enzymatique peut conduire à des effets thérapeutiques.

Propriétés antioxydantes

La capacité du composé à participer aux réactions d'oxydoréduction et à l'échange sulfhydryle-disulfure suggère qu'il peut avoir des propriétés antioxydantes . Ce potentiel en fait un sujet d'intérêt dans la recherche sur les maladies liées au stress oxydatif.

Interaction avec les acides aminés et les protéines

This compound : peut interagir avec les acides aminés et les protéines, ce qui peut avoir des implications dans les voies métaboliques impliquant les acides aminés soufrés . La compréhension de ces interactions peut conduire à des informations sur les maladies métaboliques et les thérapies nutritionnelles.

Potentiel dans les maladies neurodégénératives

Des recherches émergentes suggèrent que le This compound pourrait jouer un rôle dans le traitement des maladies neurodégénératives en raison de ses effets de chélation des métaux et de son potentiel antioxydant . Cette application est encore en cours d'investigation, dans l'espoir de trouver de nouveaux traitements pour des maladies comme la maladie d'Alzheimer.

Mécanisme D'action

Target of Action

Penicillamine hydrochloride primarily targets copper ions in the body . It is used as a chelating agent to bind with copper, particularly in patients with Wilson’s disease . This disease is a rare genetic disorder of copper metabolism, and penicillamine treatment relies on its binding to accumulated copper .

Mode of Action

Penicillamine hydrochloride interacts with its targets by forming a stable complex with copper . In vitro studies indicate that one atom of copper combines with two molecules of penicillamine . This allows the excess copper to be eliminated in the urine . In addition to copper, penicillamine hydrochloride also reduces excess cystine excretion in cystinuria .

Biochemical Pathways

Penicillamine hydrochloride affects several biochemical pathways. It inhibits macrophages, decreases IL-1, and reduces the number of T-lymphocytes . It also prevents collagen cross-linkage . These actions have implications for the treatment of rheumatoid arthritis, where penicillamine hydrochloride is used as a form of immunosuppression .

Pharmacokinetics

The pharmacokinetic properties of penicillamine hydrochloride are variable . It is metabolized in the liver and has an elimination half-life of approximately one hour . The compound is excreted through the kidneys .

Result of Action

The molecular and cellular effects of penicillamine hydrochloride’s action are significant. By binding copper, it allows for the elimination of excess copper in the urine . This helps to manage the symptoms of Wilson’s disease . In the context of rheumatoid arthritis, penicillamine hydrochloride’s ability to inhibit macrophages, decrease IL-1, reduce the number of T-lymphocytes, and prevent collagen cross-linkage can help to manage the disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of penicillamine hydrochloride. For instance, the presence of certain amino acids, tissue proteins, food constituents, and intermediates in the metabolism and biosynthesis of sulfur-containing amino acids can interact with penicillamine hydrochloride . Understanding these interactions is crucial for optimizing the use of this compound in various therapeutic contexts .

Safety and Hazards

Penicillamine may cause skin irritation, serious eye irritation, allergy or asthma symptoms, or breathing difficulties if inhaled . It may also damage the unborn child . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Propriétés

IUPAC Name |

(2S)-2-amino-3-methyl-3-sulfanylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S.ClH/c1-5(2,9)3(6)4(7)8;/h3,9H,6H2,1-2H3,(H,7,8);1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDHUFYOXKHLME-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N)S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H](C(=O)O)N)S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50944844 | |

| Record name | 3-Sulfanylvaline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2219-30-9 | |

| Record name | D-Valine, 3-mercapto-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2219-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penicillamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002219309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Sulfanylvaline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Penicillamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENICILLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N9JK529ZJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

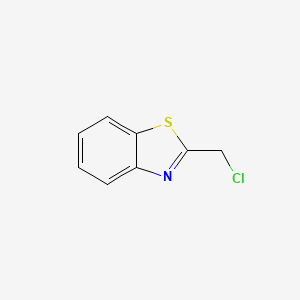

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1580709.png)

![2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one](/img/structure/B1580712.png)